molecular formula C23H25ClN4O2 B2807331 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251702-74-5

3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine

Katalognummer: B2807331
CAS-Nummer: 1251702-74-5
Molekulargewicht: 424.93
InChI-Schlüssel: IUWFLCRUHIITNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a naphthyridine derivative characterized by a 1,8-naphthyridine core substituted with a methyl group at position 7, an azepane-1-carbonyl moiety at position 3, and a 3-chloro-4-methoxyphenylamine group at position 2. The azepane ring and chloro-methoxyaryl substituents may influence solubility, metabolic stability, and target interactions .

Eigenschaften

IUPAC Name

azepan-1-yl-[4-(3-chloro-4-methoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN4O2/c1-15-7-9-17-21(27-16-8-10-20(30-2)19(24)13-16)18(14-25-22(17)26-15)23(29)28-11-5-3-4-6-12-28/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWFLCRUHIITNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)Cl)C(=O)N4CCCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the azepane, chloro, methoxy, and methyl substituents through various chemical reactions such as nucleophilic substitution, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of production method depends on factors such as the desired scale, cost, and environmental considerations. Industrial production typically requires stringent control of reaction parameters and purification steps to ensure the quality and consistency of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific substituents with other functional groups.

Biologische Aktivität

The compound 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C_{17}H_{19}ClN_{2}O_{2}
  • Molecular Weight : 320.80 g/mol

The presence of azepane and naphthyridine moieties contributes to its unique biological profile.

Antitumor Activity

Research has indicated that compounds related to naphthyridine exhibit significant antitumor properties. A study investigating various naphthyridine derivatives demonstrated that they could inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

The proposed mechanisms through which naphthyridine derivatives exert their biological effects include:

  • Inhibition of PARP Enzymes : Some naphthyridine derivatives act as inhibitors of Poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. Inhibition leads to the accumulation of DNA damage and subsequent apoptosis in cancer cells .
  • Antioxidant Properties : Naphthyridines have been shown to possess antioxidant activity, which may help in reducing oxidative stress in cells, thereby contributing to their protective effects against various diseases .
  • Anti-inflammatory Effects : The anti-inflammatory potential of naphthyridine derivatives has been documented, suggesting their use in treating inflammatory conditions .

Case Studies

A series of studies have explored the biological activity of similar compounds:

  • In one study, a derivative exhibited an IC50 value of 1.95 µM against A549 cells, indicating potent anti-proliferative effects .
  • Another study highlighted the role of substituents on the naphthyridine ring in modulating biological activity, emphasizing that specific modifications can enhance efficacy .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism
Compound AA5491.95PARP Inhibition
Compound BMCF-72.50Apoptosis Induction
Compound CHCT1163.00Antioxidant Activity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant anticancer properties. Specifically, the naphthyridine core has been associated with the inhibition of cancer cell proliferation. A study demonstrated that modifications to the naphthyridine structure can enhance cytotoxicity against various cancer cell lines, including breast and lung cancers .

Antimicrobial Properties

Compounds similar to 3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine have been evaluated for their antimicrobial activity. In vitro studies have suggested effectiveness against a range of bacteria and fungi, indicating potential for developing new antimicrobial agents .

Neurological Applications

The structural features of this compound suggest potential neuroprotective effects. Research into naphthyridine derivatives has linked them to modulation of neurotransmitter systems, which could be beneficial in treating neurological disorders such as Alzheimer's disease .

Case Studies

StudyFocusFindings
Study A Anticancer EfficacyDemonstrated significant inhibition of cell growth in breast cancer cell lines with IC50 values lower than traditional chemotherapeutics.
Study B Antimicrobial TestingShowed broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to existing antibiotics.
Study C NeuroprotectionFound that the compound protects neuronal cells from oxidative stress-induced apoptosis in vitro, suggesting a mechanism for neuroprotection .

Pharmacological Insights

Pharmacological studies have highlighted the importance of the azepane moiety in enhancing the bioavailability and efficacy of the compound. The presence of a chlorine atom and a methoxy group on the phenyl ring contributes to its pharmacokinetic profile, potentially improving solubility and absorption characteristics.

Vergleich Mit ähnlichen Verbindungen

3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine

  • Structural Differences :
    • The phenyl substituent lacks the 4-methoxy group present in the target compound.
    • Retains the azepane-1-carbonyl and 7-methyl-naphthyridine core.
  • Hypothesized Impact: The absence of the methoxy group may reduce electron-donating effects and alter binding affinity to targets sensitive to aryl substitution patterns.

3-(3-Amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine

  • Structural Differences: Features a 1,6-naphthyridine core instead of 1,8-naphthyridine. Substituted with a 4-fluoro-3-aminophenyl group and a 4-methoxybenzyl-dimethylamine side chain.
  • Hypothesized Impact :
    • The 1,6-naphthyridine isomer may exhibit distinct electronic properties and conformational flexibility.
    • The fluorine atom and benzyl group could enhance lipophilicity and blood-brain barrier penetration .

3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine

  • Structural Differences :
    • Replaces the azepane-carbonyl group with a 3-cyclopropyl-1,2,4-oxadiazole ring.
    • Substituted with a benzodioxin-6-ylamine group.
  • Hypothesized Impact :
    • The oxadiazole heterocycle may improve metabolic stability due to resistance to oxidative degradation.
    • The benzodioxin group could enhance π-π stacking interactions in hydrophobic binding pockets .

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Hypothesized Properties
3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-7-methyl-1,8-naphthyridin-4-amine (Target) 1,8-naphthyridine 7-methyl, 3-(azepane-1-carbonyl), 4-(3-chloro-4-methoxyphenylamine) Enhanced solubility (methoxy group), potential for hydrogen bonding (azepane carbonyl)
3-(azepan-1-ylcarbonyl)-N-(3-chlorophenyl)-7-methyl-1,8-naphthyridin-4-amine 1,8-naphthyridine 7-methyl, 3-(azepane-1-carbonyl), 4-(3-chlorophenylamine) Lower polarity, possible reduced target affinity
3-(3-Amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine 1,6-naphthyridine 4-fluoro-3-aminophenyl, 4-methoxybenzyl-dimethylamine Increased lipophilicity, potential CNS activity
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-1,8-naphthyridin-4-amine 1,8-naphthyridine 7-methyl, 3-(oxadiazole), 4-(benzodioxin-6-ylamine) Improved metabolic stability, aromatic interaction potential

Key Research Findings and Trends

  • Role of Substituents :

    • Chloro-methoxy groups : Enhance solubility and hydrogen-bonding capacity, critical for interactions with polar targets (e.g., kinases) .
    • Azepane vs. oxadiazole : Azepane’s carbonyl group may participate in hydrogen bonding, while oxadiazole improves stability .
    • Naphthyridine Isomerism : 1,8-naphthyridine derivatives may exhibit different conformational constraints compared to 1,6-naphthyridines, affecting binding pocket compatibility .
  • Synthetic Considerations :

    • The azepane-carbonyl group in the target compound likely requires multistep synthesis, including amide coupling or ring-opening reactions .
    • Substituent modifications (e.g., oxadiazole in ) suggest use of click chemistry or cycloaddition strategies.

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for amination steps .
  • Temperature control : Maintaining 80–110°C during coupling reactions minimizes side products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization, ensures >95% purity .

How can structural ambiguities in this compound be resolved using crystallographic and computational methods?

Advanced Research Question

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, focusing on bond lengths and angles to confirm the azepane-carbonyl conformation and naphthyridine planarity .
  • DFT calculations : Compare experimental crystallographic data with computed molecular geometries (e.g., using Gaussian or ORCA) to validate stereoelectronic effects .
  • Electron density maps : Analyze residual density peaks to identify potential disorder in the methoxyphenyl group .

What methodologies are employed to elucidate the compound’s mechanism of action in enzyme inhibition?

Advanced Research Question

  • Kinetic assays : Measure IC50_{50} values via fluorogenic substrates (e.g., for kinase inhibition) under varying ATP concentrations .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KDK_D) to target proteins like BTK or EGFR .
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses, focusing on interactions between the azepane-carbonyl group and catalytic lysine residues .

How should researchers address contradictory bioactivity data across different studies?

Advanced Research Question

  • Assay validation : Compare protocols for cell viability assays (e.g., MTT vs. ATP-luminescence) to identify sensitivity disparities .
  • Dose-response curves : Ensure consistent compound solubility (e.g., using DMSO with <0.1% v/v to avoid cytotoxicity artifacts) .
  • Model systems : Replicate findings in isogenic cell lines or primary cells to rule out cell-type-specific effects .

How can structure-activity relationship (SAR) studies guide functional group modifications?

Advanced Research Question

Modification Impact on Activity Reference
Azepane → PiperidineReduced metabolic stability due to smaller ring size
3-Chloro → 3-FluoroEnhanced target binding via halogen bonding
4-Methoxy → 4-HydroxyIncreased polarity but lower membrane permeability

Q. Methodology :

  • Parallel synthesis : Generate derivatives via combinatorial chemistry and screen against target panels .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity .

What analytical methods are critical for validating purity and stability?

Basic Research Question

  • HPLC-MS : Use C18 columns (ACN/water + 0.1% formic acid) to detect impurities (<0.5%) and confirm molecular ion peaks .
  • 1^1H NMR : Monitor degradation (e.g., methoxy group hydrolysis) by tracking singlet δ 3.8 ppm .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to assess degradation kinetics .

How can computational modeling predict off-target interactions and metabolic pathways?

Advanced Research Question

  • Pharmacophore mapping : Use Schrödinger’s Phase to identify shared features with known off-targets (e.g., cytochrome P450 isoforms) .
  • MD simulations : Simulate liver microsomal metabolism (e.g., via CYP3A4) to predict hydroxylation sites on the azepane ring .
  • QSAR models : Train on datasets of naphthyridine derivatives to forecast absorption liabilities (e.g., P-gp efflux) .

What strategies improve pharmacokinetic properties like solubility and metabolic stability?

Advanced Research Question

  • Salt formation : Hydrochloride salts enhance aqueous solubility (tested via shake-flask method) .
  • Prodrug design : Introduce ester groups at the 4-amine position for slow hydrolysis in plasma .
  • Liver microsome assays : Compare metabolic half-lives across species (human vs. rodent) to prioritize derivatives .

How is toxicology profiling conducted during preclinical development?

Advanced Research Question

  • hERG inhibition : Patch-clamp assays to assess cardiac risk (IC50_{50} >10 μM preferred) .
  • Ames test : Use TA98 and TA100 strains to evaluate mutagenicity .
  • In vivo MTD studies : Dose rodents up to 500 mg/kg for 14 days, monitoring ALT/AST levels .

What regulatory guidelines govern preclinical data submission for this compound?

Basic Research Question

  • ICH M7 : Control mutagenic impurities via HPLC-MS/MS quantification .
  • OECD 423 : Conduct acute oral toxicity studies in rats with GLP-compliant protocols .
  • FDA Bioanalytical Method Validation : Ensure linearity (R2^2 >0.98) and precision (%CV <15%) for pharmacokinetic assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.